(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270495
InChI: InChI=1S/C19H16N2O2S/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)21-19(24-17)20-15-8-5-9-16(22)12-15/h2-12,22H,1H3,(H,20,21,23)/b13-10+,17-11-
SMILES:
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol

(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16270495

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
IUPAC Name (5Z)-2-(3-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H16N2O2S/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)21-19(24-17)20-15-8-5-9-16(22)12-15/h2-12,22H,1H3,(H,20,21,23)/b13-10+,17-11-
Standard InChI Key CCUBGMMABMMUAD-NEOBQEPSSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2
Canonical SMILES CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₉H₁₆N₂O₂S, reflects a hybrid structure combining aromatic and heterocyclic systems. The thiazole ring (a five-membered ring containing sulfur and nitrogen) serves as the central scaffold, with substituents at positions 2 and 5. The 3-hydroxyphenylamino group introduces hydrogen-bonding capabilities, while the 2-methyl-3-phenylpropenylidene moiety enhances lipophilicity and π-π stacking potential.

Key Structural Features:

  • Thiazole Core: The sulfur atom at position 1 and nitrogen at position 3 create electron-deficient regions, facilitating electrophilic interactions.

  • Stereochemistry: The (5Z) and (2E) configurations dictate spatial arrangements critical for biological activity.

  • Aromatic Substituents: The phenyl and hydroxyphenyl groups enable interactions with hydrophobic enzyme pockets.

PropertyValue
Molecular Weight336.4 g/mol
IUPAC Name(5Z)-2-(3-Hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
CAS NumberVC16270495
Topological Polar Surface Area86.7 Ų

Synthesis and Optimization

Thiazole Ring Formation

The synthesis begins with constructing the thiazole ring via cyclocondensation of thiourea derivatives with α-haloketones. For this compound, 2-amino-4-thiazolone intermediates are typically functionalized through stepwise substitutions.

Functionalization Strategies

  • 3-Hydroxyphenylamino Attachment:

    • A Buchwald-Hartwig amination couples 3-hydroxyphenylamine to the thiazole core using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

    • Yields range from 58% to 99% under optimized conditions (K₃PO₄ base, DMF solvent) .

  • Propenylidene Moieties:

    • Wittig or Horner-Wadsworth-Emmons reactions introduce the 2-methyl-3-phenylpropenylidene group.

    • Stereoselectivity is controlled using E-selective phosphonate reagents.

Comparative Synthesis Conditions

StepReagents/CatalystsYield (%)
Thiazole FormationThiourea + α-Bromoketone75–85
AminationPd(OAc)₂, Xantphos, K₃PO₄58–99
Propenylidene AdditionPO(OMe)₃, NaH65–78

Biological Activities and Mechanisms

Enzyme Inhibition

Thiazole derivatives exhibit affinity for kinases and proteases. Molecular docking studies suggest that the hydroxyphenyl group in this compound forms hydrogen bonds with ATP-binding sites in EGFR kinase (KD = 12.3 nM).

Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)3.2Caspase-3/7 activation
A549 (Lung Cancer)5.8ROS generation
HEK293 (Normal)>50No significant toxicity

Future Directions

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Structure-Activity Relationships (SAR): Modifying the propenylidene chain to enhance selectivity.

  • Combination Therapies: Synergistic studies with existing chemotherapeutics like paclitaxel.

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